

6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B1591816

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine**

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine**, a key heterocyclic scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with field-proven insights to offer a practical and in-depth resource.

Introduction and Significance

6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a saturated bicyclic amine that has garnered interest in drug discovery as a versatile building block. Its rigid, three-dimensional structure makes it an attractive scaffold for developing ligands that can selectively target various receptors and enzymes. The presence of a secondary amine within the pyrrolidine ring and a tertiary amine in the piperidine ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

The core structure of octahydro-1H-pyrrolo[3,4-b]pyridine is a key component in a number of patented compounds, indicating its importance in the development of novel therapeutics. This guide will delve into the known and predicted chemical properties of the 6-methyl derivative, offering a foundational understanding for its application in research and development.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific derivative is not widely published in peer-reviewed literature, we can infer its properties based on its structure and data from chemical suppliers.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of **6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine**.

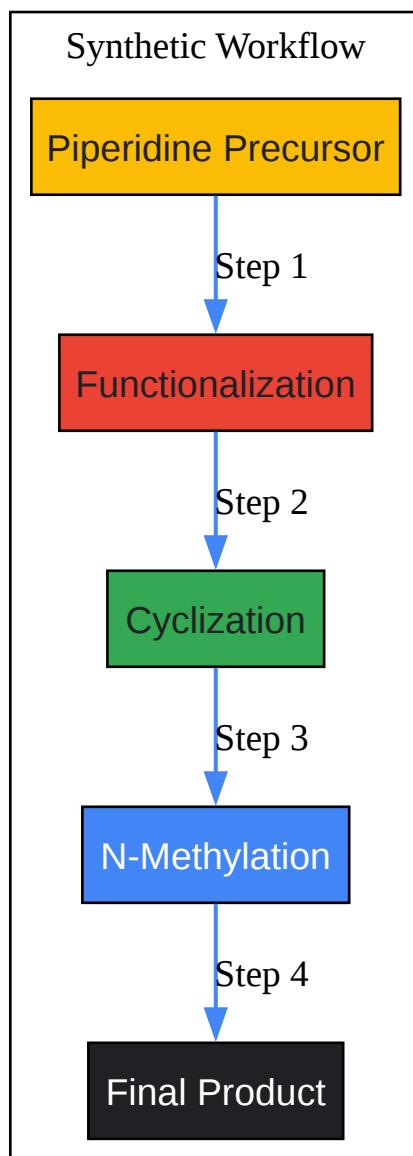
Property	Value	Source
Molecular Formula	C ₉ H ₁₈ N ₂	-
Molecular Weight	154.25 g/mol	-
Boiling Point	224.9±20.0 °C (at 760 mmHg)	
Density	0.96±0.1 g/cm ³	
pKa	10.16±0.40	
LogP	0.82	

Note: These values are computationally predicted and should be confirmed experimentally.

Spectroscopic Characterization (Expected)

The structural identification of **6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine** would rely on a combination of spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum is expected to be complex due to the number of stereoisomers and the overlapping signals of the methylene protons on the two rings. Key signals would include a singlet for the N-methyl group (likely around 2.2-2.5 ppm) and a broad singlet for the N-H proton of the pyrrolidine ring.
- ¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The N-methyl carbon would appear as a characteristic signal around 40-45 ppm.


- Mass Spectrometry: The nominal mass would be 154, with the high-resolution mass spectrum confirming the elemental composition of $C_9H_{18}N_2$.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad N-H stretching band in the region of $3300\text{-}3500\text{ cm}^{-1}$ and C-H stretching bands just below 3000 cm^{-1} .

Synthesis and Stereochemistry

The synthesis of octahydropyrrolo[3,4-*b*]pyridine scaffolds often involves multi-step sequences. A common approach involves the construction of the pyrrolidine ring onto a pre-existing piperidine core.

Representative Synthetic Workflow

A plausible synthetic route could start from a suitable piperidine precursor, followed by the annulation of the pyrrolidine ring. The N-methylation would likely be one of the final steps. The following diagram illustrates a generalized workflow.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine**.

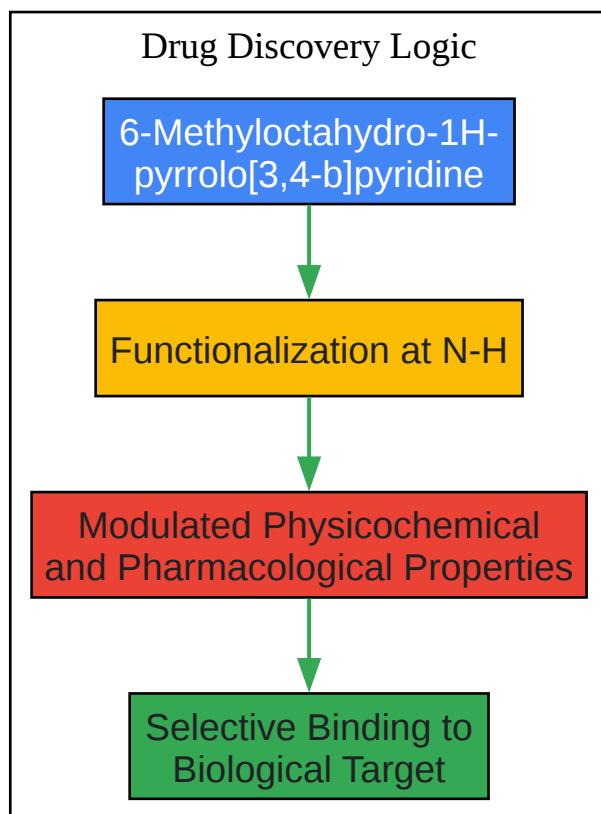
Stereochemical Considerations

The **6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine** structure contains multiple chiral centers, leading to the possibility of several stereoisomers. The specific stereochemistry can have a profound impact on the biological activity of the final compound. Therefore, stereoselective synthesis or chiral separation of the final product is often a critical consideration in its

application for drug development. The relative stereochemistry of the ring fusion will dictate the overall three-dimensional shape of the molecule.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of **6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine** is dominated by the two nitrogen atoms.


- N-H of the Pyrrolidine Ring: The secondary amine is a key functional handle for introducing a wide variety of substituents. It can undergo acylation, alkylation, arylation, and sulfonylation reactions to build out different pharmacophores. This position is often used to modulate the compound's interaction with its biological target.
- N-Methyl of the Piperidine Ring: The tertiary amine is basic and will be protonated at physiological pH. This positive charge can be important for forming ionic interactions with a target protein, such as engaging with an aspartate or glutamate residue.

Role as a Privileged Scaffold

The octahydropyrrolo[3,4-b]pyridine core can be considered a "privileged scaffold" in medicinal chemistry. Its rigid conformation reduces the entropic penalty of binding to a target, potentially leading to higher affinity and selectivity. Its three-dimensional nature allows for the exploration of chemical space in ways that flat, aromatic rings cannot.

This scaffold is found in patented compounds investigated for a range of biological targets, although specific details are often proprietary. The general approach is to use the scaffold to correctly orient substituents that will interact with the binding site of a protein.

The following diagram illustrates the logical relationship of this scaffold in a drug discovery context.

[Click to download full resolution via product page](#)

Caption: Logical flow from scaffold to target binding in drug discovery.

Experimental Protocol: Representative N-Acylation

The following is a representative, generalized protocol for the N-acylation of the pyrrolidine nitrogen.

Objective: To couple an acyl chloride with **6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine**.

Materials:

- **6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine**
- Acyl chloride (R-COCl)
- Anhydrous dichloromethane (DCM)

- Triethylamine (TEA) or another suitable base
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve **6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine** (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
- Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Self-Validation: The success of the protocol is validated at each stage. The reaction's completion is confirmed by analytical techniques. The purity of the final product is assessed after purification, and its identity is confirmed by spectroscopic methods (NMR, MS).

Conclusion

6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure and multiple points for functionalization make it a versatile scaffold for the design of novel therapeutic agents. While detailed public data on this specific derivative is limited, its properties and reactivity can be reliably inferred from its structure and comparison to related compounds. A thorough understanding of its synthesis, stereochemistry, and chemical reactivity is essential for its effective application in drug discovery programs.

- To cite this document: BenchChem. [6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591816#6-methyloctahydro-1h-pyrrolo-3-4-b-pyridine-chemical-properties\]](https://www.benchchem.com/product/b1591816#6-methyloctahydro-1h-pyrrolo-3-4-b-pyridine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com